2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone
Description
Properties
IUPAC Name |
2-chloro-1-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO/c1-9-7-11(14(18)8-15)10(2)17(9)13-6-4-3-5-12(13)16/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOFOOWEECNXQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368629 | |
| Record name | 2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565170-64-1 | |
| Record name | 2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone involves several steps. One common method includes the reaction of 2-fluoroaniline with 2,5-dimethylpyrrole under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs, their substituents, molecular properties, and biological activities:
Crystallographic and Computational Insights
- While crystallographic data for the target compound are unavailable, analogs like IU1 have been characterized using density-functional theory (DFT) and X-ray crystallography. For example, Becke’s three-parameter hybrid functional (B3) has been applied to optimize exchange-correlation energies in related molecules .
- Software tools like SHELX and ORTEP-3 aid in structural validation and visualization .
Biological Activity
2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone is a compound of interest due to its potential biological activities. This compound belongs to the pyrrole class, which has been extensively studied for various pharmacological properties, including antibacterial and antifungal activities. The molecular formula for this compound is with a molecular weight of approximately 315.72 g/mol.
The compound's structure can be represented by the following identifiers:
- IUPAC Name : 2-chloro-1-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone
- CAS Number : 304685-89-0
- Molecular Weight : 315.72 g/mol
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrole derivatives. For instance, compounds containing similar structural motifs have shown significant activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives with halogen substitutions (like fluorine and chlorine) have been noted for their enhanced potency.
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound Name | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 2-Chloro-Pyrrole Derivative | 0.125 | Staphylococcus aureus (MSSA) |
| Fluorinated Pyrrole | 0.255 | Methicillin-resistant Staphylococcus aureus (MRSA) |
| Isoniazid (control) | 0.25 | Mycobacterium tuberculosis |
The above data indicates that pyrrole derivatives like this compound may exhibit comparable or superior antibacterial activity compared to standard antibiotics.
The mechanism by which these compounds exert their antibacterial effects is believed to involve inhibition of key bacterial enzymes and disruption of cell wall synthesis. Studies suggest that the presence of halogen atoms in the structure enhances lipophilicity, allowing better penetration through bacterial membranes.
Study on Antimicrobial Efficacy
A case study published in MDPI explored various pyrrole derivatives, including those similar to this compound. The study demonstrated that these compounds exhibited significant activity against both Gram-positive and Gram-negative pathogens, with some derivatives achieving MIC values as low as 3.12 μg/mL against Staphylococcus aureus .
Research on Structure-Activity Relationship (SAR)
Another research article focused on the structure-activity relationship of pyrrole derivatives revealed that modifications at the phenyl ring significantly influenced antibacterial potency. The introduction of fluorine or chlorine atoms was found to enhance activity against resistant strains .
Q & A
Q. What synthetic routes are recommended for preparing 2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone with high yield and purity?
Methodological Answer: A common approach involves Friedel-Crafts acylation of the pyrrole core, followed by halogenation. Key steps include:
- Pyrrole Ring Formation : Condensation of 2-fluoroaniline with a diketone precursor (e.g., acetylacetone) under acidic conditions to form the 2,5-dimethylpyrrole scaffold .
- Chloroacetylation : React the pyrrole intermediate with chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to introduce the chloroethanone group.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., ethanol/water) to achieve >95% purity .
- Validation : Confirm via ¹H/¹³C NMR (e.g., δ ~2.3 ppm for methyl groups, δ ~5.2 ppm for pyrrole protons) and HPLC-MS (expected [M+H]⁺ ~278.7) .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and absence of regioisomers. Key signals include aromatic protons (δ 6.8–7.3 ppm for 2-fluorophenyl) and carbonyl carbon (δ ~195 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₄H₁₃ClFNO) and detect impurities.
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) .
- X-ray Crystallography (if crystals obtained): Resolve bond lengths/angles using SHELXL for refinement .
Q. How can researchers assess and optimize the compound’s purity for biological assays?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm); optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) to separate impurities .
- Thermogravimetric Analysis (TGA) : Monitor decomposition to identify solvent residues or hydrates.
- Recrystallization Optimization : Test solvents (e.g., ethyl acetate, dichloromethane) to maximize crystal yield and purity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s electronic configuration or steric effects?
Methodological Answer:
Q. What experimental strategies can elucidate the compound’s mechanism of action in proteasome regulation?
Methodological Answer:
- Ubiquitin-Proteasome Assays : Treat cell lysates with the compound and monitor USP14 activity via fluorescence-based deubiquitination assays (e.g., Ub-AMC substrate) .
- Western Blotting : Quantify accumulation of polyubiquitinated proteins (e.g., β-catenin) under proteasomal inhibition .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying fluorophenyl substituents) to correlate structural features with USP14 inhibition potency .
Q. How should researchers address contradictions in reported biological activities across studies?
Methodological Answer:
- Dose-Response Validation : Repeat assays (e.g., IC₅₀ determination) under standardized conditions (pH, temperature, cell line).
- Metabolic Stability Tests : Use liver microsomes to rule out species-specific metabolism differences.
- Crystallographic Comparison : Overlay X-ray structures with analogs (e.g., IU1, 4-fluorophenyl derivative) to identify steric/electronic disparities affecting activity .
Q. What methodologies are effective in overcoming solubility challenges for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Test DMSO/PEG-400/saline mixtures (e.g., 5:40:55 v/v) for parenteral administration .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles; characterize via dynamic light scattering (DLS) for size (100–200 nm) and drug loading efficiency .
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability using LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
